molecular formula C6H13ClN2O2 B2594137 1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride CAS No. 2375271-16-0

1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride

Cat. No.: B2594137
CAS No.: 2375271-16-0
M. Wt: 180.63
InChI Key: YINOXVJNOAWCDB-UHFFFAOYSA-N
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Description

1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride is a chemical compound with the molecular formula C6H12N2O2·HCl It is known for its potential biological activity and therapeutic applications

Preparation Methods

The synthesis of 1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. The catalytic amidation often employs reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) to facilitate the reaction under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .

Comparison with Similar Compounds

1-Amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride can be compared with other similar compounds, such as:

    Cyclopropanecarboxamide derivatives: These compounds share a similar cyclopropane ring structure but differ in their functional groups.

    Amide derivatives: Compounds with amide functional groups that exhibit similar chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c1-8(10-2)5(9)6(7)3-4-6;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINOXVJNOAWCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1(CC1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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